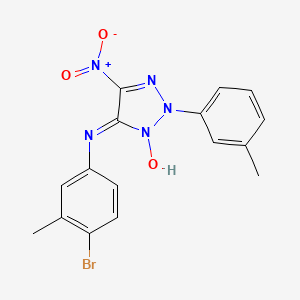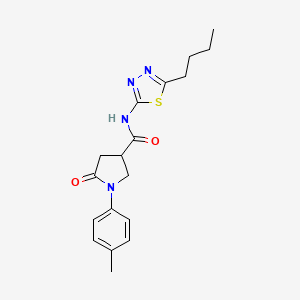
3-(4-methoxyphenyl)-1-propionyl-N-(2-thienylmethyl)-1H-1,2,4-triazol-5-amine
Descripción general
Descripción
3-(4-methoxyphenyl)-1-propionyl-N-(2-thienylmethyl)-1H-1,2,4-triazol-5-amine, also known as MPTA, is a chemical compound that has been studied for its potential use in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation.
Mecanismo De Acción
The exact mechanism of action of 3-(4-methoxyphenyl)-1-propionyl-N-(2-thienylmethyl)-1H-1,2,4-triazol-5-amine is not fully understood, but it is believed to act through the inhibition of certain enzymes and signaling pathways. Specifically, this compound has been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels, which may help to improve cognitive function in individuals with neurodegenerative diseases.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects, including anti-tumor activity, anti-inflammatory activity, and neuroprotective effects. Additionally, this compound has been found to improve cognitive function in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(4-methoxyphenyl)-1-propionyl-N-(2-thienylmethyl)-1H-1,2,4-triazol-5-amine in lab experiments is its potential as a therapeutic agent for a variety of diseases. Additionally, this compound has been found to have relatively low toxicity in animal models, making it a promising candidate for further investigation. However, one limitation of using this compound in lab experiments is the limited availability of the compound, which may make it difficult to conduct large-scale studies.
Direcciones Futuras
There are several potential future directions for research on 3-(4-methoxyphenyl)-1-propionyl-N-(2-thienylmethyl)-1H-1,2,4-triazol-5-amine. One area of interest is in the development of new therapeutic agents for neurodegenerative diseases. Additionally, further investigation into the anti-tumor and anti-inflammatory properties of this compound may lead to the development of new cancer treatments. Finally, the development of new synthesis methods for this compound may help to increase its availability for use in scientific research.
Aplicaciones Científicas De Investigación
3-(4-methoxyphenyl)-1-propionyl-N-(2-thienylmethyl)-1H-1,2,4-triazol-5-amine has been studied for its potential use in a variety of scientific research applications. One area of interest is in the field of cancer research, as this compound has been found to have anti-tumor activity in vitro. Additionally, this compound has been studied for its potential use as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
1-[3-(4-methoxyphenyl)-5-(thiophen-2-ylmethylamino)-1,2,4-triazol-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2S/c1-3-15(22)21-17(18-11-14-5-4-10-24-14)19-16(20-21)12-6-8-13(23-2)9-7-12/h4-10H,3,11H2,1-2H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTSKNIVDHJZHGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C(=NC(=N1)C2=CC=C(C=C2)OC)NCC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 2-[(3-{[(2-chlorophenoxy)acetyl]amino}benzoyl)amino]benzoate](/img/structure/B4190742.png)

![1-(1-adamantyl)-2-[(5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B4190748.png)

![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(4-bromo-3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4190769.png)

![5-methyl-3-[2-(4-methylphenoxy)ethyl]-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B4190785.png)
![4-[(3-iodobenzyl)oxy]-3-methoxybenzonitrile](/img/structure/B4190787.png)
![2-[(6-amino-4-oxo-1-phenyl-1,4-dihydro-2-pyrimidinyl)thio]-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide](/img/structure/B4190792.png)
![N-{3,5-dimethyl-1-[2-(4-morpholinyl)-2-oxoethyl]-1H-pyrazol-4-yl}-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4190796.png)
![4-tert-butyl-2-[(dimethylamino)methyl]cyclohexanone hydrochloride](/img/structure/B4190804.png)
![4-[(3-iodobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B4190805.png)
![1-(3-chlorophenyl)-4-[(5-methyl-1-benzofuran-3-yl)acetyl]piperazine](/img/structure/B4190830.png)
![2-{[2-(2-furyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]thio}acetamide](/img/structure/B4190834.png)